3-(2-Bromo-6-fluorophenyl)-2-methylthiophene
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Overview
Description
3-(2-Bromo-6-fluorophenyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-2-methylthiophene typically involves the bromination and fluorination of a phenylthiophene precursor. One common method includes the use of 2-bromo-6-fluorotoluene as a starting material. The bromination is carried out in the presence of an organic solvent, and bromine is slowly added under illumination conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-2-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-2-methylthiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-2-methylthiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 3-Bromo-2-fluorophenol
- 2-Bromo-6-fluorophenol
Uniqueness
3-(2-Bromo-6-fluorophenyl)-2-methylthiophene is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, combined with the thiophene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8BrFS |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H8BrFS/c1-7-8(5-6-14-7)11-9(12)3-2-4-10(11)13/h2-6H,1H3 |
InChI Key |
WKHYVXDHULVZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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